2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

Description

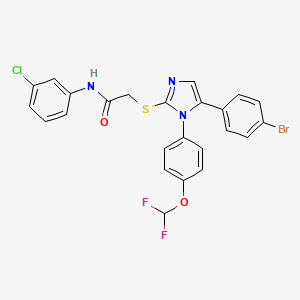

The compound 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a structurally complex imidazole-based acetamide derivative. Its core structure comprises a 1,5-disubstituted imidazole ring with a thioether linkage to an acetamide group. Key structural features include:

- A 4-bromophenyl substituent at the 5-position of the imidazole, which may enhance hydrophobic interactions in biological targets.

- A 4-(difluoromethoxy)phenyl group at the 1-position, contributing unique electronic and steric properties due to the difluoromethoxy moiety.

- A thioacetamide bridge connecting the imidazole to an N-(3-chlorophenyl) group, which could influence binding affinity and metabolic stability.

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17BrClF2N3O2S/c25-16-6-4-15(5-7-16)21-13-29-24(31(21)19-8-10-20(11-9-19)33-23(27)28)34-14-22(32)30-18-3-1-2-17(26)12-18/h1-13,23H,14H2,(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOCLLMMELAFLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17BrClF2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical formula for this compound is with a molecular weight of 564.8 g/mol. The structural representation highlights the presence of significant functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H17BrClF2N3O2S |

| Molecular Weight | 564.8 g/mol |

| CAS Number | 1226450-67-4 |

Antitumor Activity

Research indicates that imidazole derivatives, including the compound , exhibit notable antitumor properties. Specifically, compounds with similar structural motifs have been shown to inhibit key signaling pathways involved in cancer progression, such as the BRAF(V600E) and EGFR pathways . In vitro studies demonstrated that this compound could reduce cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. In animal models, it exhibited a significant reduction in inflammatory markers and cytokine levels. The mechanism of action appears to involve inhibition of pro-inflammatory mediators, which aligns with findings from related studies on imidazole derivatives .

Analgesic Properties

Preliminary studies have assessed the analgesic effects of this compound using standard pain models (e.g., the writhing test and hot plate test). Results indicated that it possesses moderate analgesic properties, potentially through modulation of pain pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives. The presence of bromine and difluoromethoxy groups is believed to enhance lipophilicity and receptor binding affinity. Comparative analysis with other imidazole derivatives suggests that modifications at the phenyl rings can significantly alter pharmacological profiles.

Case Study 1: Antitumor Efficacy in Cell Lines

A study evaluated the cytotoxic effects of this compound on several human cancer cell lines, including breast and lung cancer cells. The results showed IC50 values in the low micromolar range, indicating potent antitumor activity when compared to standard chemotherapeutics.

Case Study 2: In Vivo Anti-inflammatory Assessment

In a controlled animal study, this compound was administered to mice with induced inflammation. The treatment group showed a statistically significant decrease in paw edema compared to controls, supporting its potential use as an anti-inflammatory agent.

Scientific Research Applications

Antimicrobial Applications

Recent studies indicate that compounds related to this structure exhibit promising antimicrobial properties. The compound's effectiveness against various bacterial strains is attributed to its ability to inhibit key enzymes involved in bacterial fatty acid biosynthesis.

- Mechanism of Action : The compound targets the enoyl-acyl carrier protein (ACP) reductase II enzyme (FabK), which is critical for bacterial survival.

- IC50 Values : Related compounds have displayed IC50 values ranging from 0.10 to 0.24 μM , indicating strong antibacterial activity against pathogens like Clostridioides difficile .

Anticancer Applications

The anticancer potential of this compound has been evaluated through various in vitro studies, demonstrating significant cytotoxicity against several cancer cell lines.

- Cell Lines Tested : The compound has shown effectiveness against estrogen receptor-positive human breast adenocarcinoma (MCF7) and other cancer types.

- GI50 Values : Derivatives of similar structures exhibited GI50 values between 25.1 and 93.3 μM , suggesting a broad-spectrum antitumor activity .

Study on Antibacterial Activity

A study conducted on related derivatives revealed their potential as effective antibacterial agents. The structural modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria.

| Compound | Activity | IC50 (μM) |

|---|---|---|

| d1 | Moderate | 0.15 |

| d2 | High | 0.10 |

| d3 | Low | 0.24 |

Research on Anticancer Effects

In another study focusing on the anticancer properties, several derivatives were tested against MCF7 cells:

| Compound | Activity | GI50 (μM) |

|---|---|---|

| d6 | High | 25.1 |

| d7 | Moderate | 55.0 |

| d8 | Low | 93.3 |

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of the compound with biological targets. These studies utilized software such as Schrodinger v11.5 to visualize and predict binding affinities, providing insights into how structural features influence biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differences:

Crystallographic and Conformational Insights

- Dihedral Angles : In N-substituted acetamides, substituents significantly influence molecular conformation. For example, dichlorophenyl analogs exhibit dihedral angles of 44.5–77.5° between aromatic rings, impacting binding pocket compatibility .

- Hydrogen Bonding : Amide groups in analogs like Compound 9 form dimers via N–H···O interactions, critical for crystal packing and stability . The 3-chlorophenyl group in the target compound may disrupt such interactions compared to 4-substituted analogs.

Q & A

How can the synthesis of this compound be optimized for higher yield and purity?

Level: Basic

Methodological Answer:

Optimization involves adjusting reaction conditions such as solvent polarity, catalyst loading, and temperature. For imidazole-thioacetamide derivatives, a common approach is to use potassium carbonate as a base in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux, followed by recrystallization from ethanol to improve purity . Monitoring reaction progress via TLC or HPLC ensures intermediate formation. For example, coupling 5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole-2-thiol with 2-chloro-N-(3-chlorophenyl)acetamide in dichloromethane with triethylamine as a base at 273 K (as in analogous syntheses) can minimize side reactions . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) further enhances purity.

What analytical techniques are critical for confirming the structural integrity of this compound?

Level: Basic

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., bromophenyl, difluoromethoxy groups) and acetamide linkage.

- X-ray Crystallography : Resolves dihedral angles between aromatic rings and hydrogen-bonding networks (e.g., N–H⋯O interactions in acetamide derivatives) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHBrClFNO_{2S).

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm for acetamide) .

How should researchers design experiments to assess COX-1/2 inhibition potential?

Level: Advanced

Methodological Answer:

- Enzyme Assays : Use recombinant COX-1/2 enzymes in vitro with arachidonic acid as a substrate. Measure prostaglandin production via ELISA or fluorescence. Include celecoxib (COX-2 inhibitor) and aspirin (COX-1 inhibitor) as controls .

- Dose-Response Curves : Test compound concentrations from 0.1–100 µM to calculate IC values.

- Selectivity Analysis : Compare inhibition ratios (COX-2/COX-1) to evaluate isoform specificity.

- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance (p < 0.05).

What strategies address poor solubility in pharmacological studies?

Level: Basic

Methodological Answer:

- Co-Solvents : Use DMSO (<10% v/v) or cyclodextrin-based solutions to enhance aqueous solubility.

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .

- pH Adjustment : Test solubility in buffered solutions (pH 1.2–7.4) to mimic physiological conditions.

How can molecular docking elucidate the mechanism of action?

Level: Advanced

Methodological Answer:

- Target Selection : Dock the compound into COX-2 (PDB ID: 3LN1) or other relevant targets (e.g., kinases) using AutoDock Vina.

- Binding Site Analysis : Identify interactions (e.g., hydrogen bonds with Arg120, hydrophobic contacts with Tyr355) .

- Free Energy Calculations : Compute binding affinities (ΔG) via MM-GBSA.

- Validation : Compare docking poses with crystallographic data of known inhibitors (e.g., rofecoxib) .

How to resolve contradictions in reported biological activity data?

Level: Advanced

Methodological Answer:

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity .

- Assay Replication : Repeat experiments across multiple labs with standardized protocols (e.g., identical cell lines, serum concentrations).

- Orthogonal Methods : Cross-validate COX inhibition data with ex vivo whole-blood assays.

- Structural Analog Comparison : Benchmark against derivatives (e.g., fluorophenyl vs. chlorophenyl analogs) to identify SAR trends .

What insights can crystal structure analysis provide for this compound?

Level: Advanced

Methodological Answer:

- Conformational Analysis : Determine dihedral angles between imidazole and acetamide moieties to predict flexibility .

- Intermolecular Interactions : Map hydrogen bonds (e.g., N–H⋯O) and π-π stacking to explain packing stability.

- Polymorphism Screening : Use differential scanning calorimetry (DSC) to identify stable crystalline forms.

- Co-Crystallization : Co-crystallize with target enzymes (e.g., COX-2) to visualize binding modes .

How to translate in vitro activity to in vivo efficacy studies?

Level: Advanced

Methodological Answer:

- Pharmacokinetics (PK) : Assess oral bioavailability in rodent models using LC-MS/MS quantification of plasma concentrations.

- Toxicity Screening : Perform acute toxicity tests (OECD 423) and hepatic enzyme panels (ALT/AST).

- Disease Models : Use carrageenan-induced paw edema (COX inhibition) or xenograft tumors (if anticancer activity is hypothesized).

- Metabolite Identification : Use HPLC-MS to detect phase I/II metabolites in liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.